3-Bromo-6-ethyl-5-methylisothiazolo[5,4-b]pyridine
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Overview
Description
3-Bromo-6-ethyl-5-methylisothiazolo[5,4-b]pyridine is a heterocyclic compound with the molecular formula C9H9BrN2S It is characterized by the presence of a bromine atom at the 3rd position, an ethyl group at the 6th position, and a methyl group at the 5th position on the isothiazolo[5,4-b]pyridine ring system
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-Bromo-6-ethyl-5-methylisothiazolo[5,4-b]pyridine typically involves the bromination of 6-ethyl-5-methylisothiazolo[5,4-b]pyridine. The reaction is carried out using bromine or a brominating agent such as N-bromosuccinimide (NBS) in an appropriate solvent like dichloromethane or acetonitrile. The reaction conditions often include room temperature or slightly elevated temperatures to ensure complete bromination .
Industrial Production Methods
Industrial production methods for this compound may involve large-scale bromination reactions using continuous flow reactors to ensure efficient and consistent production. The use of automated systems and controlled reaction conditions helps in maintaining the purity and yield of the final product .
Chemical Reactions Analysis
Types of Reactions
3-Bromo-6-ethyl-5-methylisothiazolo[5,4-b]pyridine can undergo various types of chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted with other nucleophiles such as amines, thiols, or alkoxides.
Oxidation Reactions: The compound can be oxidized to form sulfoxides or sulfones.
Reduction Reactions: Reduction of the bromine atom can lead to the formation of the corresponding hydrogenated derivative.
Common Reagents and Conditions
Substitution Reactions: Common reagents include nucleophiles like sodium azide, potassium thiolate, or alkoxide in solvents such as dimethylformamide (DMF) or tetrahydrofuran (THF).
Oxidation Reactions: Reagents like hydrogen peroxide (H2O2) or m-chloroperbenzoic acid (m-CPBA) are used.
Reduction Reactions: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are employed.
Major Products Formed
Substitution Reactions: Products include various substituted derivatives depending on the nucleophile used.
Oxidation Reactions: Products include sulfoxides and sulfones.
Reduction Reactions: Products include the hydrogenated derivative of the original compound.
Scientific Research Applications
3-Bromo-6-ethyl-5-methylisothiazolo[5,4-b]pyridine has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex heterocyclic compounds.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent.
Mechanism of Action
The mechanism of action of 3-Bromo-6-ethyl-5-methylisothiazolo[5,4-b]pyridine involves its interaction with specific molecular targets. The bromine atom and the heterocyclic ring system play crucial roles in its binding affinity and activity. The compound may interact with enzymes or receptors, leading to modulation of biological pathways. Detailed studies are required to elucidate the exact molecular targets and pathways involved .
Comparison with Similar Compounds
Similar Compounds
- 3-Bromo-6-methylisothiazolo[5,4-b]pyridine
- 3-Bromo-5-ethylisothiazolo[5,4-b]pyridine
- 6-Ethyl-5-methylisothiazolo[5,4-b]pyridine
Uniqueness
3-Bromo-6-ethyl-5-methylisothiazolo[5,4-b]pyridine is unique due to the specific substitution pattern on the isothiazolo[5,4-b]pyridine ring. The presence of both ethyl and methyl groups, along with the bromine atom, imparts distinct chemical and biological properties compared to its analogs .
Properties
IUPAC Name |
3-bromo-6-ethyl-5-methyl-[1,2]thiazolo[5,4-b]pyridine |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H9BrN2S/c1-3-7-5(2)4-6-8(10)12-13-9(6)11-7/h4H,3H2,1-2H3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
LCAOSAKZHGENGR-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1=NC2=C(C=C1C)C(=NS2)Br |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H9BrN2S |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60415414 |
Source
|
Record name | 3-bromo-6-ethyl-5-methylisothiazolo[5,4-b]pyridine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60415414 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
257.15 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
728885-92-5 |
Source
|
Record name | 3-bromo-6-ethyl-5-methylisothiazolo[5,4-b]pyridine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60415414 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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